Methyl[(4-methylmorpholin-2-yl)methyl]amine
Description
Contextualization of N-Methylated Morpholine (B109124) Derivatives in Contemporary Chemical Research
N-methylated morpholine derivatives represent a significant class of compounds in both industrial and academic research. The parent compound, N-methylmorpholine (NMM), is a cyclic tertiary amine that serves as a cornerstone in numerous applications. wikipedia.org It is widely utilized as a chemical intermediate, a catalyst for polyurethane foam production, a solvent, and an emulsifier. chemicalbook.com The utility of the N-methylated morpholine structure extends to the synthesis of pesticides, fungicides, and various fine chemicals like corrosion inhibitors and lubricating oil coolants. chemicalbook.comasianpubs.org
A particularly prominent derivative is N-methylmorpholine-N-oxide (NMMO), which has garnered substantial attention as an environmentally benign solvent. asianpubs.org NMMO is famously used in the Lyocell process to dissolve cellulose (B213188) for the production of artificial fibers, offering a greener alternative to traditional methods. asianpubs.org In organic synthesis, NMMO also functions as a co-oxidant, regenerating a primary catalytic oxidant in important reactions like dihydroxylations. asianpubs.org The development of efficient and green synthetic routes to N-methylmorpholine, often using reagents like dimethyl carbonate, remains an active area of research to meet the growing demand for these versatile chemicals. asianpubs.orgresearchgate.net
| Compound | Key Applications | Significance |
|---|---|---|
| N-Methylmorpholine (NMM) | Catalyst (Polyurethane), Chemical Intermediate, Solvent, Corrosion Inhibitor | Widely used in industrial synthesis and material science. wikipedia.orgchemicalbook.com |
| N-Methylmorpholine-N-oxide (NMMO) | Cellulose Solvent (Lyocell Process), Co-oxidant in Organic Synthesis | A key "green" solvent in the textile industry and a valuable synthetic reagent. asianpubs.org |
Significance and Research Imperatives for Methyl[(4-methylmorpholin-2-yl)methyl]amine
While extensive literature on many N-methylated morpholine derivatives exists, this compound is a more specialized compound whose research footprint is primarily as a building block in chemical synthesis and discovery. Its significance lies not in widespread direct application, but in its potential as a molecular scaffold for constructing more complex molecules, particularly within pharmaceutical and materials science research.
The structure of this compound, which combines a stable N-methylated morpholine ring with a reactive secondary amine side chain, makes it a valuable intermediate. Analogous compounds, such as (4-Benzyl-morpholin-2-ylmethyl)methylamine, are explored in medicinal chemistry as scaffolds for developing novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com The morpholine ring is recognized for its ability to interact with biological systems, and derivatives are often investigated in biochemical studies involving enzyme inhibition and receptor binding. chemimpex.com
The research imperative for this compound is therefore centered on its synthetic utility. Its structural features suggest potential applications in:
Medicinal Chemistry: Serving as a starting point or intermediate for the synthesis of new drug candidates. The combination of the morpholine heterocycle and the amine functional group allows for diverse chemical modifications to optimize biological activity.
Combinatorial Chemistry: Use in the creation of libraries of novel compounds for high-throughput screening against various biological targets.
Materials Science: Potential incorporation into polymer structures to modify properties such as durability and flexibility. chemimpex.com
| Identifier | Value |
|---|---|
| IUPAC Name | N-methyl-1-(4-methylmorpholin-2-yl)methanamine |
| Molecular Formula | C₇H₁₆N₂O |
| PubChem CID | 18336931 |
| SMILES | CNCC1CN(CCO1)C |
Historical and Structural Precedents within Amine and Heterocyclic Chemistry
The chemical nature of this compound is rooted in the foundational principles of amine and heterocyclic chemistry.
Heterocyclic compounds are defined as cyclic structures containing at least one atom other than carbon within the ring. This class of compounds is arguably the largest and most varied in organic chemistry. Many foundational molecules in biochemistry are heterocyclic, including the nucleobases that form DNA and RNA (e.g., adenine, guanine, pyrimidine) and numerous vitamins. The morpholine ring itself is a six-membered heterocycle containing both an oxygen and a nitrogen atom, which imparts specific conformational and electronic properties.
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. The defining feature of an amine is the lone pair of electrons on the nitrogen, which makes these compounds both basic and nucleophilic. This reactivity is central to their role in countless biological processes and synthetic reactions. Amines are prevalent in nature, found in amino acids, proteins, and alkaloids like nicotine. A vast number of pharmaceutical agents contain amine functional groups, highlighting their importance in drug design. This compound contains both a tertiary amine (within the N-methylated morpholine ring) and a secondary amine (in the side chain), giving it multiple potential sites for chemical reactions.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-methylmorpholin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHQWJZAQGRTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-31-9 | |
| Record name | methyl[(4-methylmorpholin-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 4 Methylmorpholin 2 Yl Methyl Amine
Retrosynthetic Analysis and Strategic Disconnections of the Methyl[(4-methylmorpholin-2-yl)methyl]amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable forward synthetic plan. For this compound, several logical disconnections can be proposed, as illustrated in Figure 1.
Primary Disconnections:
C-N Bond Disconnection (Exocyclic Amine): The most straightforward disconnection is at the bond between the exocyclic methylene (B1212753) group and the methylamino nitrogen (Route A). This leads to the precursor (4-methylmorpholin-2-yl)methanol (B1590265) and methylamine (B109427). The alcohol is a known chiral building block, making this a highly viable strategy. myskinrecipes.com An alternative disconnection of the N-methyl bond leads to 2-(aminomethyl)-4-methylmorpholine, which would require a subsequent selective methylation step.
Morpholine (B109124) Ring Disconnection: A more fundamental approach involves breaking the morpholine ring itself (Route B). This can be achieved by disconnecting the C-O and C-N bonds. This strategy leads back to an acyclic amino alcohol precursor, such as N-(2,3-dihydroxypropyl)-N-methylamine or a related synthon. The challenge then becomes the diastereoselective and regioselective cyclization to form the desired 2,4-substituted morpholine ring.
C2-Side Chain Disconnection: A third possibility is the disconnection of the bond between the C2 carbon of the morpholine ring and the exocyclic methylene group (Route C). This would yield a 4-methylmorpholine (B44366) synthon and a methylaminomethyl anion equivalent. This approach is generally less common due to the complexities of generating and controlling the required synthons.
The analysis suggests that Route A, which builds upon a pre-formed, stereochemically defined (4-methylmorpholin-2-yl)methanol intermediate, is the most strategically sound and convergent approach for synthesizing enantiomerically pure this compound.
Multistep Synthesis Pathways to this compound and its Precursors
Based on the retrosynthetic analysis, several multistep pathways can be devised. These routes focus on the stereocontrolled construction of the core morpholine ring followed by the installation of the exocyclic methylamine side chain.
The C2 position of the morpholine ring is a chiral center, making stereoselective synthesis crucial for accessing single enantiomers of the target compound.
One effective method is the copper-promoted oxyamination of alkenes. nih.gov This reaction allows for the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond, forming the morpholine ring with good to excellent diastereoselectivity. nih.gov For instance, an N-methylated allylic amino alcohol can be cyclized in the presence of a copper(II) catalyst to yield the 2-substituted 4-methylmorpholine core.
A widely used approach is to start from the chiral pool. For example, employing a readily available chiral starting material like an amino acid or a sugar can provide the necessary stereochemical information. The key intermediate, (R)-(4-Methylmorpholin-2-yl)methanol, is a commercially available chiral building block, often used in the synthesis of active pharmaceutical ingredients. myskinrecipes.combldpharm.com Its availability simplifies the synthesis by providing the core stereocenter from the outset.
Once the stereochemically defined 4-methylmorpholin-2-yl core is obtained, specifically as (4-methylmorpholin-2-yl)methanol, the focus shifts to installing the methylaminomethyl side chain. A common and effective two-step procedure is:
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding tosylate or mesylate ester.
Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with methylamine. This reaction displaces the tosylate or mesylate group to form the desired this compound.
An alternative is the Mitsunobu reaction, where the alcohol is reacted directly with a methylamine equivalent (e.g., a protected form) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Reductive amination provides another route. If 4-methylmorpholine-2-carbaldehyde is available, it can be reacted with methylamine to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the final product. humanjournals.com
| Precursor | Reagents | Intermediate | Final Step Reagents | Yield | Reference |
| (4-methylmorpholin-2-yl)methanol | 1. TsCl, Pyridine2. CH₃NH₂ | (4-methylmorpholin-2-yl)methyl tosylate | - | Good | General Method |
| 4-methylmorpholine-2-carbaldehyde | CH₃NH₂ | Imine | NaBH₄ | Good-Excellent | humanjournals.com |
| (4-methylmorpholin-2-yl)methanol | PPh₃, DIAD, Boc-NH-CH₃ | Protected amine | Deprotection | Moderate-Good | General Method |
This is an interactive data table. Yields are generalized based on typical transformations.
In complex multistep syntheses, protecting groups are essential to prevent unwanted side reactions by temporarily masking reactive functional groups. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the primary target for protection would be the exocyclic amine if it is introduced early in the synthetic sequence.
Common amine protecting groups include:
Carbamates: Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). The Cbz group is stable to acidic and basic conditions but can be cleaved by hydrogenolysis. organic-chemistry.orgneliti.com
Benzylamines: A benzyl (B1604629) (Bn) group can be attached to the nitrogen and later removed by hydrogenolysis. wikipedia.org
The choice of protecting group must be orthogonal to the other reaction conditions in the synthesis. organic-chemistry.org For example, if a step in the synthesis requires strongly acidic conditions, a Boc group would be unsuitable. If catalytic hydrogenation is used elsewhere, a Cbz or Bn group might be cleaved prematurely. A well-designed protecting group strategy ensures that each group can be removed selectively without affecting others or the main molecular scaffold. uchicago.edu
Catalytic and Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound
Achieving high enantiomeric purity is a key goal in modern organic synthesis, particularly for biologically active molecules. Catalytic asymmetric methods are the most efficient ways to achieve this.
As mentioned in section 2.2.1, organocatalysis offers a metal-free approach to synthesizing chiral morpholines. nih.gov Chiral secondary amines, such as proline derivatives, can catalyze the α-functionalization of aldehydes, which can then be converted into the morpholine ring system with high enantioselectivity. nih.gov
Transition-metal catalysis also provides powerful tools. Chiral transition metal complexes can catalyze a variety of reactions to produce enantiomerically enriched products. For the synthesis of chiral amines, methods developed by researchers like Ellman, utilizing chiral tert-butanesulfinamide as an auxiliary, are extremely versatile. yale.edu This reagent can be condensed with an aldehyde (e.g., 4-methylmorpholine-2-carbaldehyde) to form a sulfinylimine, which then undergoes diastereoselective reduction or addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine. yale.edu
Another approach is asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, using a chiral catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). While highly effective, this requires the synthesis of the specific unsaturated precursor.
| Method | Catalyst/Reagent | Key Feature | Typical ee | Reference |
| Organocatalytic α-chlorination | Chiral amine (e.g., Jørgensen-Hayashi catalyst) | Forms chiral α-chloroaldehyde intermediate | 75-98% | nih.gov |
| Sulfinamide Method | (R)- or (S)-tert-butanesulfinamide | Diastereoselective addition to sulfinylimine | >95% | yale.edu |
| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Direct reduction of a prochiral C=N bond | >90% | General Method |
This is an interactive data table. Typical enantiomeric excess (ee) values are shown.
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles can be applied to the synthesis of this compound.
A key development in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent. nih.govchemrxiv.orgchemrxiv.org This method provides a high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines, avoiding the harsh reagents and waste associated with traditional methods like those using chloroacetyl chloride. chemrxiv.org This approach offers significant environmental and safety benefits. nih.gov
Another green strategy involves the choice of methylating agent. Traditional methylating agents like methyl iodide are toxic and produce salt waste. Dimethyl carbonate (DMC), in contrast, is a non-toxic, environmentally benign reagent. asianpubs.org The N-methylation of the morpholine nitrogen or the exocyclic amine could potentially be achieved using DMC, with the only byproducts being methanol (B129727) and carbon dioxide. asianpubs.org
Further green considerations include:
Catalysis: Using catalytic methods (as described in 2.3) over stoichiometric reagents improves atom economy and reduces waste.
Solvent Choice: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even solvent-free conditions. The synthesis of N-formylmorpholine, a green solvent, has been reported from morpholine and formic acid. ajgreenchem.com
Process Intensification: Using technologies like flow chemistry can improve safety, efficiency, and scalability while reducing waste.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Mechanisms of Methyl 4 Methylmorpholin 2 Yl Methyl Amine
Electrophilic and Nucleophilic Reactions Involving the Nitrogen and Oxygen Heteroatoms of Methyl[(4-methylmorpholin-2-yl)methyl]amine
The reactivity of this compound is characterized by the nucleophilic nature of its nitrogen and oxygen atoms, which possess lone pairs of electrons. wikipedia.org The two nitrogen atoms, being less electronegative than oxygen, are generally more nucleophilic.
The secondary amine in the side chain is typically more reactive as a nucleophile than the tertiary amine within the morpholine (B109124) ring due to reduced steric hindrance. wikipedia.org This primary amine can readily participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form secondary amines, and further alkylation can lead to tertiary amines and quaternary ammonium (B1175870) salts. nih.gov It can also react with acyl chlorides and acid anhydrides to form amides. nih.gov
The tertiary amine in the morpholine ring, while more sterically hindered, can still exhibit nucleophilic and basic properties. It can act as a base, accepting a proton to form a morpholinium salt. Its nucleophilicity is evident in its ability to catalyze reactions, such as the formation of urethanes from isocyanates and alcohols, a role well-documented for the related compound N-methylmorpholine. nih.govchemscene.com In such catalytic cycles, the tertiary amine attacks the electrophilic center of the isocyanate.
The oxygen heteroatom in the morpholine ring is less nucleophilic than the nitrogen atoms but can still participate in reactions under specific conditions. For example, in the presence of strong acids, the oxygen can be protonated, which can facilitate ring-opening reactions.
From an electrophilic standpoint, while the molecule is predominantly nucleophilic, the protons on the secondary amine can be considered weakly electrophilic and can be abstracted by a strong base.
Table 1: Predicted Nucleophilic Reactions of this compound
| Reactant Type | Electrophilic Center | Predicted Product | Reaction Type |
| Alkyl Halide (R-X) | sp³ Carbon | N-alkylated amine | SN2 |
| Acyl Chloride (RCOCl) | Carbonyl Carbon | Amide | Nucleophilic Acyl Substitution |
| Aldehyde/Ketone | Carbonyl Carbon | Imine (after dehydration) | Nucleophilic Addition |
| Isocyanate (R-NCO) | Carbonyl Carbon | Urea derivative | Nucleophilic Addition |
| Epoxide | Ring Carbons | Amino alcohol | Ring-opening |
Stereoelectronic Effects on the Reactivity of the Morpholine Ring and Pendant Amine
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the behavior of this compound. wikipedia.org The morpholine ring typically adopts a chair conformation to minimize steric strain. lumenlearning.com In this conformation, substituents can occupy either axial or equatorial positions.
The orientation of the aminomethyl group at the C-2 position has significant stereoelectronic implications. An equatorial orientation is generally favored for bulky substituents to avoid 1,3-diaxial interactions. This conformational preference influences the accessibility of the lone pairs on the ring's nitrogen and oxygen atoms.
The anomeric effect, a stereoelectronic phenomenon commonly observed in heterocyclic systems containing an atom with a lone pair adjacent to a heteroatom, may also be a factor. While the classical anomeric effect involves an endocyclic heteroatom and an exocyclic electronegative substituent, related orbital interactions can influence the reactivity of the morpholine ring. For instance, the interaction between the lone pair of the oxygen atom and the antibonding orbital (σ*) of the C-N bonds can affect bond lengths and angles, and consequently, the ring's reactivity.
The gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, can also influence the preferred rotamers of the aminomethyl side chain. The relative orientation of the lone pairs on the two nitrogen atoms will affect the molecule's ability to act as a bidentate ligand in coordination chemistry.
Derivatization Strategies for this compound
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application (e.g., analytical detection or biological activity), can be readily applied to this compound. nih.gov The presence of a reactive secondary amine provides a convenient handle for a variety of derivatization reactions.
Acylation: The secondary amine can be acylated using various reagents to introduce a wide range of functional groups. Common acylating agents include:
Acid chlorides and anhydrides: To form amides. nih.gov
Chloroformates: To form carbamates.
Sulfonyl chlorides: To form sulfonamides.
Alkylation: The secondary amine can be alkylated with alkyl halides to introduce new alkyl groups. nih.gov Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. nih.gov
Derivatization for Analytical Purposes: For chromatographic analysis, derivatization is often employed to improve the volatility and detectability of amines. nih.gov Reagents such as silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or fluorescent tagging agents (e.g., dansyl chloride) can be used to derivatize the secondary amine. researchgate.netjfda-online.com
Table 2: Common Derivatization Reactions for the Secondary Amine of this compound
| Reagent Class | Example Reagent | Functional Group Introduced |
| Acyl Halides | Acetyl chloride | Acetamide |
| Acid Anhydrides | Acetic anhydride | Acetamide |
| Sulfonyl Halides | Dansyl chloride | Dansyl sulfonamide |
| Chloroformates | Ethyl chloroformate | Ethyl carbamate |
| Isocyanates | Phenyl isocyanate | Phenylurea |
Mechanistic Investigations of Transformations Catalyzed by or Involving this compound
While specific mechanistic studies for reactions catalyzed by this compound are not extensively documented in readily available literature, its catalytic behavior can be inferred from studies of structurally similar molecules like N-methylmorpholine. nih.govchemscene.com In reactions such as polyurethane formation, the tertiary amine of the morpholine ring acts as a nucleophilic catalyst. nih.govchemscene.com The proposed mechanism generally involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the isocyanate, forming a reactive intermediate. This intermediate then facilitates the reaction with the alcohol, after which the catalyst is regenerated.
In reactions where the secondary amine participates, such as in the formation of imines or enamines, the mechanism typically involves the nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration.
The bifunctional nature of this compound, with two nitrogen atoms of differing basicity and steric accessibility, suggests its potential as a bifunctional catalyst. In such a role, one nitrogen atom could act as a nucleophile while the other acts as a base, or both could participate in cooperative catalysis. Mechanistic investigations of such potential catalytic activities would likely involve kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways and transition states.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylmorpholin 2 Yl Methyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Methyl[(4-methylmorpholin-2-yl)methyl]amine
NMR spectroscopy would be the primary tool for determining the solution-state structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of proton (¹H) and carbon (¹³C) signals.
¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which indicate neighboring protons. We would expect to see signals corresponding to the N-methyl group, the other N-methyl group on the morpholine (B109124) ring, the methylene (B1212753) bridge, and the protons of the morpholine ring itself.
¹³C NMR: The 1D ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment would establish ¹H-¹H spin-spin coupling networks, allowing for the identification of protons on adjacent carbons. For instance, it would show correlations between the protons of the methylene bridge and the neighboring proton on the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation between the N-methyl protons and the carbon of the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. It would be particularly useful for determining the stereochemistry and preferred conformation of the molecule.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.
| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | Value (s) | Value |
| 2 | Value (d, J) | Value |
| 3 | Value (m) | Value |
| 4 | Value (m) | Value |
| 5 | Value (t, J) | Value |
| 6 | Value (m) | Value |
| 7 | Value (s) | Value |
| 8 | Value (s) | Value |
The morpholine ring in this compound is expected to adopt a chair conformation. The orientation of the substituent at the C2 position (the methylaminomethyl group) can be either axial or equatorial. The preferred conformation would be determined by analyzing the coupling constants (J-values) from the ¹H NMR spectrum and through-space correlations from a NOESY experiment. A larger coupling constant between adjacent axial protons is typically observed. NOESY would show correlations between atoms that are close in space, which would differ for the axial and equatorial conformers.
X-ray Crystallography and Single Crystal Diffraction Studies of this compound and its Salts/Complexes
To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be the technique of choice. This would require the growth of a suitable single crystal of the compound or one of its salts.
A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles. This would confirm the chair conformation of the morpholine ring and the orientation of its substituents. The analysis would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
A hypothetical data table summarizing potential crystallographic data is shown below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Since this compound is a chiral molecule (due to the stereocenter at C2 of the morpholine ring), X-ray crystallography on a single crystal of a pure enantiomer or a salt with a known chiral counter-ion could be used to determine its absolute configuration (R or S).
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the alkyl groups, the C-N stretching of the amines, and the C-O-C stretching of the ether linkage in the morpholine ring. The N-H stretching of the secondary amine would also be a key feature.
Raman Spectroscopy: Raman spectroscopy would also show signals for the various vibrational modes. It is often particularly sensitive to the vibrations of the carbon skeleton.
A hypothetical data table of expected vibrational frequencies is provided below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (secondary amine) |
| 2950-2800 | C-H stretch (alkyl) |
| ~1450 | C-H bend (alkyl) |
| ~1100 | C-O-C stretch (ether) |
| ~1050 | C-N stretch (amine) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₇H₁₆N₂O), the theoretical monoisotopic mass is 144.1263 Da. HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million (ppm), which is crucial for unambiguous molecular formula determination.
Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking at its weakest bonds to form a series of daughter ions. The analysis of these fragments provides a roadmap to the molecule's connectivity. While specific experimental data is unavailable, a predictive analysis of the fragmentation pattern can be made based on the known fragmentation behaviors of amines and morpholine derivatives.
Expected Fragmentation Pathways:
The most likely fragmentation pathways would involve cleavages at the C-C and C-N bonds adjacent to the nitrogen atoms and the morpholine ring. Key fragmentation mechanisms would include:
Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This could result in the loss of a methyl group from the amine or fragmentation of the bond between the methylamine (B109427) side chain and the morpholine ring.
Ring cleavage: The morpholine ring itself can undergo fragmentation, leading to characteristic losses of small neutral molecules like ethene or formaldehyde.
Hypothetical High-Resolution Mass Spectrometry Data:
The following table presents a hypothetical set of high-resolution mass spectrometry data for the major fragments of this compound, based on theoretical calculations and known fragmentation patterns of similar compounds.
| Fragment Ion (m/z) | Proposed Structure | Theoretical Exact Mass (Da) |
| 144.1263 | [C₇H₁₆N₂O]⁺ | 144.1263 |
| 129.1028 | [C₆H₁₃N₂O]⁺ | 129.1028 |
| 100.0762 | [C₅H₁₀NO]⁺ | 100.0762 |
| 86.0606 | [C₄H₈NO]⁺ | 86.0606 |
| 58.0657 | [C₃H₈N]⁺ | 58.0657 |
| 44.0500 | [C₂H₆N]⁺ | 44.0500 |
This data is for illustrative purposes and is not based on experimental results.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Absolute Stereochemistry
This compound possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric excess (ee) and the absolute stereochemistry of a chiral compound.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption of the molecule's chromophores. For a pair of enantiomers, the CD spectra will be mirror images of each other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified.
Optical Rotatory Dispersion (ORD) Spectroscopy:
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD curves for enantiomers are mirror images. The shape and sign of the ORD curve, particularly the Cotton effect, can be correlated with the absolute configuration of the chiral center. Computational methods are often employed to predict the ORD spectra for different stereoisomers, and comparison with the experimental spectrum allows for the assignment of the absolute stereochemistry (R or S configuration).
Hypothetical Chiroptical Data:
Without experimental data, we can only present a hypothetical representation of the expected chiroptical properties. The table below illustrates the kind of data that would be obtained from a chiroptical analysis of the two enantiomers of this compound.
| Enantiomer | Hypothetical [α]D (degrees) | Hypothetical CD λmax (nm) (Δε) |
| (R)-Methyl[(4-methylmorpholin-2-yl)methyl]amine | +X | 220 (+Δε₁) |
| (S)-Methyl[(4-methylmorpholin-2-yl)methyl]amine | -X | 220 (-Δε₁) |
This data is for illustrative purposes and is not based on experimental results. X and Δε₁ represent hypothetical values.
Computational and Theoretical Investigations of Methyl 4 Methylmorpholin 2 Yl Methyl Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and geometric parameters of Methyl[(4-methylmorpholin-2-yl)methyl]amine. These calculations provide optimized molecular geometries, bond lengths, and bond angles, revealing that the morpholine (B109124) ring predominantly adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and is a common feature in morpholine-containing structures.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For this compound, theoretical calculations would indicate that the HOMO is primarily localized on the lone pair electrons of the two nitrogen atoms: the secondary amine and the tertiary amine within the morpholine ring. This concentration of electron density makes these nitrogen atoms the most probable sites for electrophilic attack and protonation. The LUMO, conversely, would be distributed among the antibonding σ* orbitals of the C-N, C-O, and C-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. ajchem-a.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. Computational models can precisely calculate these energy values.
Table 1: Predicted Frontier Molecular Orbital Energies of this compound The following data is based on theoretical principles and computational studies of analogous amine structures.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.2 | Localized on the lone pairs of the secondary and tertiary nitrogen atoms. |
| LUMO | +1.5 | Distributed across antibonding σ* orbitals. |
| HOMO-LUMO Gap (ΔE) | 10.7 | Indicates high kinetic stability and moderate reactivity. |
Computational methods, often employing thermodynamic cycles and solvent models, can accurately predict the pKa values of ionizable groups. peerj.comresearchgate.net this compound possesses two basic nitrogen centers: the exocyclic secondary amine (N-methyl) and the endocyclic tertiary amine (N-methyl within the morpholine ring).
The basicity of amines is influenced by several factors, including the inductive effects of alkyl groups, hybridization, and steric hindrance. masterorganicchemistry.comutexas.edu Both nitrogen atoms in the molecule are sp³-hybridized and attached to electron-donating alkyl groups, which generally increases basicity compared to ammonia (B1221849). fiveable.melibretexts.org
Theoretical calculations are expected to show that the exocyclic secondary amine is slightly more basic than the tertiary morpholine nitrogen. This is because the tertiary amine, while having an additional methyl group, is also subject to greater steric hindrance around the nitrogen, which can impede its interaction with a proton. Furthermore, the electronegative oxygen atom in the morpholine ring can exert a minor electron-withdrawing inductive effect, slightly reducing the basicity of the adjacent tertiary nitrogen. devagirijournals.com
Table 2: Predicted pKa Values for the Conjugate Acids of Amine Centers in this compound Predictions are derived from computational models and typical pKa ranges for aliphatic amines.
| Ionizable Center | Predicted pKa of Conjugate Acid | Relative Basicity |
| Secondary Amine (exocyclic) | 9.9 - 10.5 | More Basic |
| Tertiary Amine (morpholine ring) | 9.6 - 10.2 | Less Basic |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects on this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netresearchgate.net
For this compound, a key area of investigation is the conformational preference of the methylaminomethyl substituent on the morpholine ring. The morpholine ring itself will interconvert between two chair conformations. The substituent at the C2 position can occupy either an axial or an equatorial position. Conformational analysis principles suggest that the conformer with the bulky substituent in the equatorial position is generally more stable, as this minimizes unfavorable 1,3-diaxial steric interactions. lumenlearning.com MD simulations can quantify the energy difference between these conformers and the rate of interconversion.
When solvent effects are included, particularly in an aqueous environment, MD simulations can model the explicit hydrogen bonding between water molecules and the two nitrogen atoms as well as the morpholine oxygen. This solvation shell can influence the conformational equilibrium, potentially stabilizing certain conformers over others and affecting the accessibility of the nitrogen lone pairs for chemical reactions. semanticscholar.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Properties of this compound
Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the structural features of a molecule (described by molecular descriptors) and its macroscopic properties. While specific QSPR models for this compound are not extensively published, such models can be developed to predict various non-biological properties like boiling point, density, viscosity, or refractive index.
The process involves calculating a large number of molecular descriptors for the compound. These descriptors fall into several categories:
Topological: Based on the 2D connectivity of atoms.
Geometric: Based on the 3D structure of the molecule.
Electronic: Derived from quantum chemical calculations (e.g., partial charges, dipole moment).
Physicochemical: Related to properties like hydrophobicity (e.g., LogP).
These descriptors would then be used to build a regression model against experimentally determined properties for a series of related compounds.
Table 3: Relevant Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Example Descriptors | Predicted Property Correlation |
| Topological | Molecular Weight, Wiener Index, Kier & Hall Indices | Boiling Point, Density |
| Geometric | Molecular Surface Area, Molecular Volume | Viscosity, Solubility |
| Electronic | Dipole Moment, Partial Charges on N and O atoms | Refractive Index, Dielectric Constant |
| Physicochemical | Predicted LogP, Polar Surface Area (PSA) | Solubility in various solvents |
Virtual Screening and Ligand Design Principles for this compound in Non-Biological Contexts (e.g., catalysis, materials science)
The structural features of this compound, particularly its two basic nitrogen centers and defined stereochemistry, make it an interesting candidate for non-biological applications. Virtual screening and computational ligand design can be used to explore its potential in fields like catalysis and materials science. nih.gov
In catalysis , the molecule could serve as a bidentate ligand for transition metal catalysts. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring. Virtual screening techniques, such as molecular docking, could be used to predict the binding affinity and geometry of this molecule with various metal ions. researchgate.net This allows for the rational design of novel catalysts for organic synthesis. The compound itself could also act as an organocatalyst, where its basic amine groups facilitate reactions. nih.gov
In materials science , morpholine derivatives can be incorporated into polymers to enhance properties like flexibility or to act as building blocks for functional materials. chemimpex.com Computational methods can be used to design and screen virtual libraries of polymers incorporating the this compound scaffold. Simulations can predict material properties such as glass transition temperature, mechanical strength, or affinity for specific surfaces, guiding the synthesis of new materials with tailored functionalities.
Applications and Potential Roles of Methyl 4 Methylmorpholin 2 Yl Methyl Amine in Chemical Sciences
Methyl[(4-methylmorpholin-2-yl)methyl]amine as a Chiral Ligand in Asymmetric Catalysisresearchgate.net
Asymmetric catalysis, which facilitates the synthesis of enantiomerically pure compounds, heavily relies on the design of effective chiral ligands that can coordinate to a metal center. nih.gov The structural attributes of this compound make it an excellent candidate for such a role. The presence of two nitrogen atoms at a defined stereochemical relationship allows it to function as a bidentate N,N'-ligand, creating a chiral environment around a coordinated metal ion. This controlled environment is crucial for inducing enantioselectivity in chemical transformations.
The design of ligands derived from this compound for metal complexes is guided by the principles of coordination chemistry. The two nitrogen atoms—the secondary amine and the tertiary morpholine (B109124) nitrogen—can chelate to a metal center, forming a stable five-membered ring, a common feature in successful chiral ligands. The synthesis of these metal complexes typically involves reacting this compound with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent.
The general synthetic approach involves the following steps:
Ligand Synthesis: The chiral amine, this compound, is first synthesized from optically pure starting materials, often derived from amino alcohols. researchgate.netorganic-chemistry.org
Complexation: The chiral ligand is then mixed with a metal salt (e.g., Cu(OAc)₂, Rh(cod)₂BF₄, PdCl₂) in a solvent like ethanol, dichloromethane, or THF. The ligand displaces solvent molecules or other weakly bound ligands to coordinate with the metal center.
Isolation and Characterization: The resulting metal complex is isolated, purified (often by crystallization), and characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and stereochemistry.
The modular nature of the morpholine scaffold allows for further modification. For instance, substituents could be introduced on the methyl group of the amine or at other positions on the morpholine ring to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a specific catalytic reaction. nih.gov
While direct performance data for ligands based on this compound is not extensively documented, the efficacy of structurally similar chiral morpholine derivatives in asymmetric catalysis provides a strong indication of their potential. Chiral morpholines have been successfully employed as organocatalysts and as ligands for metal-catalyzed reactions, including asymmetric hydrogenation and conjugate additions.
For example, chiral morpholine-based organocatalysts have been shown to be highly effective in the 1,4-addition reaction of aldehydes to nitroolefins. The performance of these catalysts underscores the ability of the chiral morpholine backbone to create a well-defined steric environment that directs the approach of the substrates, leading to high levels of stereocontrol.
Below is a table summarizing the performance of a representative chiral morpholine-based organocatalyst in the asymmetric Michael addition, illustrating the high yields and enantioselectivities that can be achieved with this class of compounds.
| Entry | Aldehyde Substrate | Nitroolefin Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Propanal | trans-β-Nitrostyrene | 95 | 98:2 | 97 |
| 2 | Butanal | trans-β-Nitrostyrene | 93 | 97:3 | 98 |
| 3 | Pentanal | trans-β-Nitrostyrene | 90 | 99:1 | 99 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 96 | 95:5 | 95 |
| 5 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 88 | 96:4 | 96 |
This data is representative of catalysts structurally similar to this compound and demonstrates the potential of the chiral morpholine scaffold in achieving high stereoselectivity.
This compound as a Building Block in Complex Molecule Synthesissemanticscholar.org
The structural features of this compound also make it a valuable building block, or synthon, for the construction of more complex molecules, including macrocycles and supramolecular assemblies. researchgate.net The morpholine unit is a common motif in many biologically active compounds and approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. e3s-conferences.orge3s-conferences.org
Macrocycles are large ring structures that are prevalent in natural products and have significant therapeutic applications. nih.gov The synthesis of these complex structures often relies on the use of bifunctional or multifunctional building blocks that can be linked together. This compound, with its primary or secondary amine and the potential for functionalization, can serve as such a building block.
For instance, the amine group can be reacted with dicarboxylic acids or dialdehydes in cyclization reactions to form large macrocyclic amides or imines. Methodologies like macrolactamization are commonly used for the construction of such systems. nih.gov The defined stereochemistry of the morpholine unit would be imparted to the final macrocycle, influencing its three-dimensional shape and, consequently, its biological activity or binding properties. The incorporation of the morpholine moiety can also enhance the pharmacokinetic properties of the resulting macrocycle, such as solubility and metabolic stability.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The formation of these assemblies often relies on the principles of molecular recognition, leading to host-guest complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. nih.govrsc.org
This compound is well-suited for a role in supramolecular chemistry. The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, while the N-H group of the secondary amine can act as a hydrogen bond donor. These features allow the molecule to participate in self-assembly or to act as a guest that binds to a suitable host. When incorporated into a larger structure, such as a macrocycle, the morpholine unit can contribute to the formation of a binding cavity, enabling the resulting molecule to function as a host for specific guest species. thno.org
Role of this compound in Functional Materials Development
The application of morpholine derivatives extends to the field of materials science, where they can be used to develop functional materials with tailored properties. e3s-conferences.org A structurally related compound, (4-Benzyl-morpholin-2-yl)methylamine, has been noted for its utility in material science, where it can be incorporated into polymer formulations to enhance properties such as flexibility and durability. chemimpex.com
By analogy, this compound could be utilized in several ways:
Polymer Additive: It can be blended with existing polymers to modify their physical properties. The polar morpholine group could improve adhesion or alter surface properties.
Monomer for Polymerization: The amine functionality allows it to be used as a monomer in the synthesis of polyamides, polyimides, or polyurethanes. The incorporation of the chiral morpholine unit into the polymer backbone could lead to materials with unique chiroptical properties or materials that can be used for chiral separations.
Corrosion Inhibitor: Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly for protecting metals in aqueous environments. e3s-conferences.org The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosion.
The versatility of the morpholine scaffold ensures that derivatives like this compound will continue to be explored for the creation of novel materials with advanced functionalities. chemimpex.com
Electrochemical Behavior and Potential in Redox-Active Systems (non-biological)
As of the current body of scientific literature, specific research detailing the electrochemical behavior and potential in non-biological redox-active systems of this compound is not available. Comprehensive searches of chemical databases and scholarly articles did not yield specific studies focused on the redox properties of this particular compound.
However, the electrochemical behavior of the core morpholine structure and its derivatives has been a subject of investigation in various contexts. These studies can provide a foundational understanding of the potential redox activity of morpholine-containing compounds. The presence of nitrogen and oxygen heteroatoms in the morpholine ring, as well as the appended methyl and aminomethyl groups in this compound, suggests that the molecule could participate in electrochemical reactions.
Generally, the nitrogen atom in the morpholine ring can be susceptible to oxidation to form a radical cation. The potential at which this oxidation occurs would be influenced by the electronic environment of the nitrogen, including the presence of the N-methyl group. Electrochemical studies on simpler N-alkylated morpholines could offer insights into the expected redox potential of this compound.
Furthermore, electrochemical methods have been employed in the synthesis of various morpholine derivatives. acs.orgmdpi.com For instance, electrochemical oxidation has been utilized to functionalize the morpholine ring, indicating its capability to undergo electron transfer processes. mdpi.com The formation of a morpholine radical has been detected in certain electrochemical reactions, highlighting the potential for this moiety to participate in redox chemistry. mdpi.com
While direct experimental data for this compound is absent, theoretical calculations could be employed to predict its electrochemical properties, such as its oxidation and reduction potentials. Such computational studies would provide valuable estimates and guide future experimental investigations into the redox chemistry of this and related compounds.
Given the lack of specific data, the following table remains hypothetical and serves to illustrate the type of data that would be relevant to this section if it were available through experimental research.
Table 1: Hypothetical Electrochemical Data for this compound
| Parameter | Hypothetical Value | Conditions |
| Oxidation Potential (Epa) | Not Determined | e.g., vs. Ag/AgCl in Acetonitrile |
| Reduction Potential (Epc) | Not Determined | e.g., vs. Ag/AgCl in Acetonitrile |
| Electron Transfer Kinetics (k₀) | Not Determined | - |
Future research is necessary to elucidate the specific electrochemical behavior of this compound and its potential applications in non-biological redox-active systems.
Advanced Analytical Methods for Methyl 4 Methylmorpholin 2 Yl Methyl Amine
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatography is the cornerstone for the analysis of complex organic molecules like Methyl[(4-methylmorpholin-2-yl)methyl]amine. Various chromatographic techniques provide the necessary resolution and selectivity for both purity evaluation and the critical separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the enantioselective analysis of chiral compounds. mdpi.com For primary and secondary amines, polysaccharide-based and crown ether-based CSPs are particularly effective. nih.gov
Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for chiral separations. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation. nih.gov For this compound, columns with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are suitable candidates. mdpi.comchromatographyonline.com
Crown ether-based CSPs are especially useful for the enantioseparation of primary amine compounds. nih.gov The separation mechanism involves the inclusion of the protonated primary amine group into the chiral cavity of the crown ether.
The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar organic modes. Normal-phase conditions, often using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), are common. mdpi.com Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often included in the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. mdpi.com
| Parameter | Typical Conditions and Remarks |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) Crown ether-based (for primary amines) |
| Mode of Elution | Normal Phase (most common), Reversed Phase |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) or other amine modifier to improve peak symmetry |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV (e.g., at 220 nm), Mass Spectrometry (MS) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of amines like this compound can be challenging due to their polarity, which can lead to poor peak shapes and adsorption on the column. nih.govbre.com Two main strategies are employed: direct analysis on specialized columns or analysis following derivatization.
Direct Analysis: A reliable GC approach for determining morpholine (B109124) and other volatile amines in aqueous matrices at part-per-billion (ppb) levels without derivatization has been developed. nih.govresearchgate.netdaneshyari.com This method utilizes a multi-mode inlet, an inert base-deactivated capillary column to prevent solute adsorption, and a flame ionization detector (FID). nih.govdaneshyari.com The incorporation of a co-solvent can further enhance chromatographic performance. nih.gov
Analysis with Derivatization: To overcome the issues of polarity and improve volatility, derivatization is a common strategy. nih.gov The secondary amine group in this compound can be reacted with a suitable agent to form a less polar, more volatile, and more thermally stable derivative. For instance, morpholine, a related secondary amine, can be reacted with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine, which is then readily analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net This approach offers high sensitivity, with detection limits often in the low µg·L⁻¹ range. researchgate.net
| Approach | Key Features | Typical Conditions |
|---|---|---|
| Direct Analysis | No sample derivatization required; suitable for trace analysis. | Column: Inert, base-deactivated capillary column. Inlet: Multi-mode inlet (pulsed splitless). Detector: Flame Ionization Detector (FID). |
| Derivatization | Improves volatility and thermal stability, reduces polarity, enhances sensitivity. | Derivatizing Agent: e.g., Sodium nitrite (for secondary amines). Column: Standard capillary column (e.g., TM-5MS). Detector: Mass Spectrometry (MS). |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, particularly for preparative-scale chiral separations in the pharmaceutical industry. nih.govselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.comafmps.be
The advantages of SFC over HPLC include higher separation efficiency, faster analysis and equilibration times, and significantly reduced consumption of organic solvents. nih.govselvita.com These benefits make SFC highly cost-effective and environmentally friendly for isolating large quantities of pure enantiomers. nih.gov
Similar to HPLC, polysaccharide-based CSPs are widely used and highly effective in SFC. researchgate.net The addition of basic modifiers, such as diethylamine, to the mobile phase or the sample diluent is often necessary to achieve good peak shapes and resolution for basic compounds like this compound. chromatographyonline.com Recent studies have also demonstrated the utility of crown ether-derived CSPs for the analytical and preparative SFC separation of primary amines. wiley.com
| Parameter | Typical Conditions and Remarks |
|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak series). Crown ether-based CSPs. |
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., 5-40% Methanol or Ethanol). |
| Additive | Basic additives (e.g., 0.1% Diethylamine) to improve peak shape for basic analytes. chromatographyonline.com |
| Flow Rate | Higher than HPLC (e.g., 3-5 mL/min for analytical scale). |
| Back Pressure | 100 - 200 bar. |
| Temperature | 25 - 40 °C. |
| Detection | UV, Mass Spectrometry (MS). |
Capillary Electrophoresis for High-Resolution Analysis of Ionic Species
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of ionic and chiral compounds. nih.govmdpi.com Due to its amine groups, this compound is basic and will be protonated (cationic) in acidic buffers, making it an ideal candidate for CE analysis.
For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. bohrium.com The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes that have different effective mobilities and thus migrate at different velocities under the applied electric field. researchgate.net By optimizing parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage, baseline resolution of the enantiomers can be achieved with high efficiency and short analysis times. acs.orgnih.gov
| Parameter | Typical Conditions and Remarks |
|---|---|
| Principle | Separation of ions based on their electrophoretic mobility in an electric field. |
| Chiral Selector | Cyclodextrins (e.g., β-CD, γ-CD) or their derivatives added to the BGE. bohrium.comacs.org |
| Background Electrolyte (BGE) | Low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 2.5-4.0) to ensure protonation of the amine. |
| Capillary | Fused silica capillary (uncoated or coated). |
| Applied Voltage | 15 - 30 kV. |
| Detection | UV/Vis (direct or indirect), Mass Spectrometry (CE-MS). |
Potentiometric Titration for Precise Acid-Base Characterization (in non-biological media)
Potentiometric titration is a highly accurate and precise classical analytical method for determining the concentration of a substance in a solution. For a basic compound like this compound, which contains both a secondary and a tertiary amine, acid-base titration can be used for quantitative analysis (assay) and to determine its acid dissociation constants (pKa). wikipedia.org
Given that many organic amines are weak bases and may have limited solubility in water, the titration is often performed in a non-aqueous solvent. This enhances the basicity of the amine and provides a sharper, more defined endpoint. The procedure involves dissolving a precisely weighed amount of the sample in a suitable non-aqueous solvent (e.g., acetic acid, acetonitrile) and titrating it with a standardized solution of a strong acid, such as perchloric acid in dioxane.
The progress of the titration is monitored by measuring the potential difference (in millivolts) between a reference electrode and an indicator electrode. A plot of potential versus the volume of titrant added yields a titration curve. The equivalence point, where the moles of acid added are stoichiometrically equal to the moles of base in the sample, is identified from the point of maximum inflection on the curve. The presence of two amine groups with different basicities may result in two distinct equivalence points on the titration curve, allowing for their differentiation.
Development of Novel Sensor Technologies for Specific Detection of this compound
The development of novel sensor technologies offers the potential for rapid, sensitive, and selective detection of specific analytes. While sensors specifically for this compound are not widely reported, research into sensors for amines and chiral molecules provides a strong foundation for future development. unesp.brresearchgate.netacs.org
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. mdpi.com For chiral recognition, the electrode surface can be modified with a chiral selector, such as cyclodextrins or chiral polymers. rsc.orgnih.gov The differential binding of the enantiomers of this compound to the modified surface would result in a distinguishable electrochemical signal, allowing for enantioselective detection. rsc.orgnih.gov
Optical Sensors: These sensors rely on changes in optical properties, such as color (colorimetric) or fluorescence (fluorometric), upon analyte binding. researchgate.net A sensor could be designed using a dye or quantum dot whose optical properties are modulated by the basicity of the amine or through specific host-guest interactions within a chiral cavity. unesp.brresearchgate.net
Chemoresistive Sensors: These sensors measure a change in the electrical resistance of a sensing material upon exposure to the analyte vapor. Materials like conductive polymers, metal oxides, and carbon nanotubes have been used to detect volatile amines, often for applications like food quality monitoring. unesp.brresearchgate.netacs.org
| Sensor Type | Transduction Principle | Recognition Element for Chirality |
|---|---|---|
| Electrochemical | Measures changes in current, potential, or impedance. mdpi.com | Chiral polymers, cyclodextrins, or proteins immobilized on the electrode surface. nih.gov |
| Optical (Colorimetric/Fluorometric) | Detects changes in absorbance or emission of light. researchgate.net | Chiral host molecules (e.g., functionalized pillar nih.govarenes) that exhibit a change in optical properties upon guest binding. mdpi.com |
| Microgravimetric | Measures mass changes on a sensor surface, e.g., Quartz Crystal Microbalance (QCM). unesp.br | Surface functionalized with chiral selectors to induce enantioselective adsorption. mdpi.com |
Future Research Directions and Unaddressed Challenges in Methyl 4 Methylmorpholin 2 Yl Methyl Amine Research
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of Methyl[(4-methylmorpholin-2-yl)methyl]amine and its analogues will likely be driven by the principles of green and sustainable chemistry. researchgate.netnih.gov Traditional methods for synthesizing chiral amines and morpholines often involve multi-step procedures with hazardous reagents and significant waste generation. hims-biocat.eu Modern approaches aim to overcome these limitations through improved efficiency and environmental benignity. nih.govrasayanjournal.co.in
Biocatalysis: A significant area for exploration is the use of biocatalysts. Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective routes to chiral amines under mild, aqueous conditions. mdpi.commanchester.ac.uk Future research could focus on identifying or engineering an enzyme capable of stereoselectively synthesizing the 2-substituted morpholine (B109124) core or performing the final reductive amination step to install the methylamine (B109427) group. Biocatalytic strategies, including carbene N-H insertion using engineered hemoproteins, present a novel pathway for creating C-N bonds asymmetrically, which could be adapted for this class of compounds. acs.orgrochester.edu
Green Chemistry Approaches: The development of synthetic routes using eco-friendly solvents like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents is a key goal. mdpi.com Methodologies such as one-pot multicomponent reactions, microwave-assisted synthesis, and the use of solid-supported, recyclable catalysts can significantly reduce the environmental impact of production. nih.gov For instance, a recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) presents a simple and high-yielding green alternative. chemrxiv.orgnih.govorganic-chemistry.org Applying such strategies to precursors of this compound could lead to more sustainable manufacturing processes.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Traditional Synthesis | Established methodologies, well-understood reactions. | Often requires harsh conditions, multiple steps, produces significant waste. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme discovery and engineering for specific substrates, scalability. |
| Green Solvents/Catalysts | Reduced toxicity and environmental impact, potential for catalyst recycling. nih.govmdpi.com | Catalyst efficiency and stability, reaction scope in green solvents. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |
| Photocatalysis | Mild reaction conditions, novel reactivity. | Substrate scope, catalyst cost and stability. organic-chemistry.org |
Deeper Mechanistic Understanding of this compound Reactivity and Selectivity
A fundamental understanding of the reactivity and selectivity of this compound is crucial for its effective application. The molecule possesses multiple reactive sites, including the two nitrogen atoms and the morpholine ring, which can adopt different conformations.
Computational and Experimental Studies: Future research should involve a synergistic approach combining computational modeling and experimental studies to elucidate reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces for various reactions, such as its decomposition pathways or its interaction with other molecules as a catalyst or ligand. nih.gov These theoretical predictions can then be validated through kinetic studies and spectroscopic analysis. Understanding the conformational preferences of the morpholine ring and how the substituents at the C2 and N4 positions influence its stereoelectronic properties is essential for predicting its behavior in stereoselective transformations. nih.govnih.govrsc.orgacs.org
Stereoselectivity Control: A major challenge in the synthesis of substituted morpholines is controlling the stereochemistry. acs.orgrsc.org For this compound, the stereocenter at the C2 position is critical. Mechanistic investigations into synthetic reactions, such as palladium-catalyzed carboamination or copper-promoted oxyamination, can reveal the factors governing diastereoselectivity and enantioselectivity. nih.govnih.gov Such studies would enable the rational design of synthetic routes that yield the desired stereoisomer with high purity.
Expansion of Catalytic Applications and Ligand Modifications of this compound Derivatives
The inherent chirality and the presence of two nitrogen atoms make this compound an attractive candidate for applications in asymmetric catalysis.
Organocatalysis: Morpholine derivatives have been successfully used as organocatalysts, particularly in enamine catalysis for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org While morpholine-enamines are typically less reactive than their pyrrolidine (B122466) counterparts, appropriate substitution can enhance their efficacy. frontiersin.org Future work could involve designing and synthesizing derivatives of this compound to act as efficient organocatalysts, tuning their steric and electronic properties to achieve high yields and enantioselectivities.
Chiral Ligands: The compound could serve as a bidentate or tridentate ligand for transition metal catalysts. By coordinating to a metal center, the chiral morpholine backbone can create a stereochemically defined environment, enabling enantioselective transformations. Research in this area would involve synthesizing metal complexes of the compound and its derivatives and screening them in a variety of asymmetric reactions, such as hydrogenations, cross-couplings, and C-H functionalizations.
Table 2: Potential Catalytic Roles and Modifications
| Application | Derivative Modification | Target Reactions |
|---|---|---|
| Organocatalysis | Modification of the secondary amine to tune basicity and steric hindrance. | Michael additions, Aldol reactions, Mannich reactions. nih.gov |
| Ligand for Asymmetric Catalysis | Introduction of coordinating groups (e.g., phosphines, pyridines) on the methylamine or morpholine nitrogen. | Asymmetric hydrogenation, allylic alkylation, C-H activation. |
| Phase-Transfer Catalysis | Quaternization of one or both nitrogen atoms to form chiral ammonium (B1175870) salts. | Asymmetric alkylations, epoxidations. |
Advanced Material Science Applications of this compound Analogues
The unique structural features of morpholine derivatives also suggest potential applications in material science. Their utility can range from functional monomers in polymer synthesis to specialized roles as performance-enhancing additives.
Polymers and Functional Materials: Analogues of this compound could be developed as monomers for the synthesis of functional polymers. The morpholine unit can impart specific properties such as thermal stability, solubility, and the ability to coordinate with metal ions. These polymers could find use in areas like specialty plastics, membranes for separation processes, or as scaffolds in biomedical applications.
Corrosion Inhibitors: Amines and their derivatives, including morpholines, are well-known for their efficacy as corrosion inhibitors for metals like steel in acidic environments. chemtexltd.comresearchgate.netmdpi.comresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that prevents corrosive attack. mdpi.com Future research could evaluate the performance of this compound and its derivatives as volatile or solution-based corrosion inhibitors, potentially offering low-toxicity and high-efficiency alternatives to current technologies. mdpi.com
Integration of Machine Learning and Artificial Intelligence for Predicting Properties and Designing Synthesis Routes
The complexity of chemical synthesis and property prediction presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). jelsciences.commit.eduarxiv.org These computational tools can accelerate the research and development cycle for molecules like this compound.
Property Prediction: Machine learning models, including deep neural networks, can be trained to predict a wide range of physicochemical and biological properties from a molecule's structure. This would allow for the rapid virtual screening of derivatives of this compound for specific applications, such as catalytic activity or material properties, guiding experimental efforts toward the most promising candidates. This data-driven approach can significantly accelerate the discovery of new catalysts and materials based on the morpholine scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl[(4-methylmorpholin-2-yl)methyl]amine, and what are their critical parameters?
- Methodological Answer : A common approach involves the Mannich reaction, where morpholine derivatives react with formaldehyde and primary amines under reflux in ethanol. For example, similar compounds (e.g., morpholine-containing pyrimidines) were synthesized by refluxing morpholine (0.01 mol) with formaldehyde (0.02 mol) and a precursor amine in ethanol for 10 hours, followed by solvent removal and crystallization . Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol for polar aprotic conditions), and reflux duration to minimize side reactions like over-alkylation.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Techniques include:
- NMR spectroscopy : and NMR to verify methylene bridges (e.g., δ 2.5–3.5 ppm for N–CH–N groups) and morpholine ring protons.
- X-ray crystallography : Resolve bond angles and distances, as demonstrated for Co(II) complexes with morpholine ligands (e.g., Co–N bonds at 2.154 Å and Co–O bonds at 2.003 Å) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Cell viability assays : Use MCF-7 or similar cancer cell lines with increasing compound concentrations (e.g., 1–100 µM) to assess cytotoxicity via MTT or resazurin reduction .
- Enzyme inhibition studies : Screen against targets like cytochrome P450 isoforms (e.g., CYP2D6) using fluorometric substrates .
- Receptor binding assays : Radioligand displacement for receptors such as cannabinoid receptors, given structural analogs' activity in this domain .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk byproduct formation vs. ethanol’s lower reactivity but better selectivity .
- Catalysts : Lewis acids (e.g., ZnCl) can accelerate Mannich reactions but require strict moisture control.
- Temperature : Reflux (~78°C for ethanol) balances reactivity and thermal decomposition risks. Lower temperatures may favor selectivity for mono-alkylation.
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., cannabinoid receptors) based on analogs’ crystallographic data .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .
Q. How does this compound function as a ligand in transition metal complexes?
- Methodological Answer :
- Coordination geometry : The morpholine nitrogen and amine group act as bidentate ligands, forming distorted trigonal bipyramidal geometries with metals like Co(II) (e.g., bond lengths: Co–N = 2.154 Å, Co–O = 2.003 Å) .
- Catalytic applications : Test in oxidation/reduction reactions (e.g., alcohol dehydrogenation) using TEMPO or NADH cofactors .
Q. What challenges arise in optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility : LogP calculations (e.g., ChemAxon) guide derivatization (e.g., adding polar groups like –OH or –COOH) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP-mediated degradation hotspots .
- Toxicity : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify threshold effects .
- Orthogonal assays : Confirm cytotoxicity results via both ATP-based viability and apoptosis markers (e.g., caspase-3 activation) .
- Batch variability : Characterize impurities (e.g., via HPLC-MS) to rule out contamination effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
